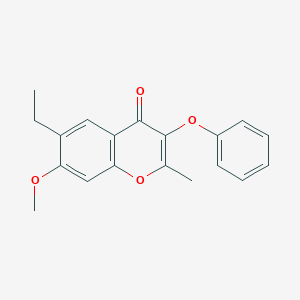
6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as EMMC, is a naturally occurring flavonoid compound found in several plant species. This compound has gained significant attention in recent years due to its potential therapeutic properties. The purpose of
Mecanismo De Acción
The mechanism of action of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of several signaling pathways. 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to inhibit the activity of several enzymes involved in inflammation and cancer development, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to modulate several transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have antioxidant properties, reducing oxidative stress and preventing cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has several advantages for lab experiments. It is a naturally occurring compound that can be easily extracted from plant sources, making it readily available for research purposes. Additionally, 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has several limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis and analysis. Additionally, the effects of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can vary depending on the cell type and experimental conditions, making it difficult to draw definitive conclusions from in vitro studies.
Direcciones Futuras
Several future directions for research on 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one are possible. One potential direction is the development of novel therapeutic agents based on 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one. Several studies have demonstrated the potential of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one as an anticancer and anti-inflammatory agent, making it a promising candidate for drug development. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one and its effects on various signaling pathways. Finally, studies are needed to determine the safety and efficacy of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in clinical trials, which could pave the way for its use in the treatment of various diseases.
Conclusion:
In conclusion, 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a naturally occurring flavonoid compound with potential therapeutic properties. It can be synthesized through several methods, including chemical synthesis and extraction from natural sources. 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been the subject of extensive scientific research, with several studies investigating its effects on various diseases. 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents. However, further studies are needed to elucidate the mechanism of action of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one and its effects on various signaling pathways.
Métodos De Síntesis
6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of appropriate starting materials, while extraction from natural sources involves the isolation and purification of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one from plant species. The chemical synthesis of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a complex process that requires specialized equipment and expertise. However, the extraction of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one from natural sources is a more straightforward process that can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been the subject of extensive scientific research due to its potential therapeutic properties. Several studies have investigated the effects of 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one on various diseases, including cancer, inflammation, and neurodegenerative disorders. 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-13-10-15-17(11-16(13)21-3)22-12(2)19(18(15)20)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXEGDQSAHBBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B380438.png)
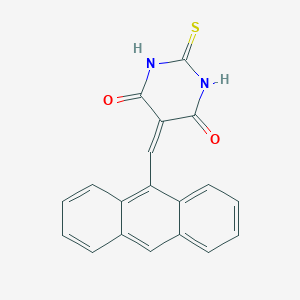
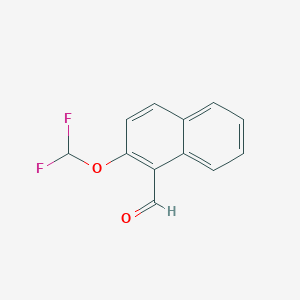
![(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380442.png)
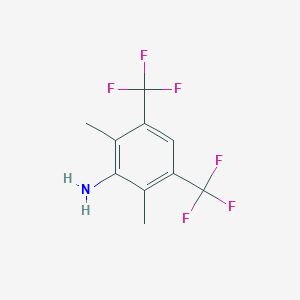
![2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B380446.png)
![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone](/img/structure/B380447.png)
![2-Methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380448.png)
![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)
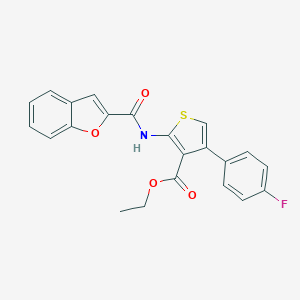
![4-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380456.png)
![7-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B380457.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380459.png)